molecular formula C17H19N3O2 B2611227 (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 2034249-81-3

(6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B2611227
CAS No.: 2034249-81-3
M. Wt: 297.358
InChI Key: LTFHZVFIYIVPCE-UHFFFAOYSA-N
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Description

(6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an ethoxy group and a quinoline ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as ethyl cyanoacetate, the pyrimidine ring is formed through a series of condensation reactions.

    Ethoxylation: The pyrimidine ring is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Quinoline Ring Formation: The quinoline ring is synthesized separately, often starting from aniline derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the ethoxypyrimidine and methylquinoline moieties using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The ethoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.

Medicine

    Drug Development: Explored for its potential in developing new drugs, particularly in the treatment of cancer and infectious diseases.

Industry

    Materials Science: Used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (6-methoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Similar structure with a methoxy group instead of an ethoxy group.

    (6-ethoxypyrimidin-4-yl)(6-ethyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

    Ethoxy Group: The presence of the ethoxy group on the pyrimidine ring can influence the compound’s reactivity and interaction with biological targets.

    Methyl Group: The methyl group on the quinoline ring can affect the compound’s electronic properties and stability.

This detailed article provides a comprehensive overview of (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(6-ethoxypyrimidin-4-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-22-16-10-14(18-11-19-16)17(21)20-8-4-5-13-9-12(2)6-7-15(13)20/h6-7,9-11H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFHZVFIYIVPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N2CCCC3=C2C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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